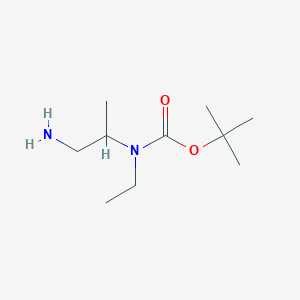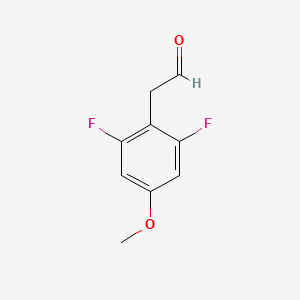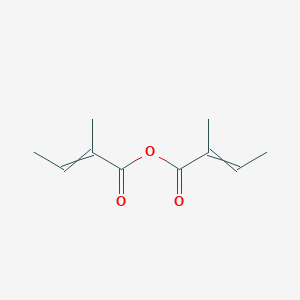
Dilutetium(3+) tetrafluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilutetium(3+) tetrafluoride is a chemical compound composed of lutetium, a rare earth element, and fluorine It is represented by the chemical formula LuF₄
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dilutetium(3+) tetrafluoride can be synthesized through several methods. One common approach involves the reaction of lutetium oxide (Lu₂O₃) with hydrofluoric acid (HF) under controlled conditions. The reaction typically proceeds as follows:
Lu2O3+6HF→2LuF3+3H2O
Another method involves the direct fluorination of lutetium metal with elemental fluorine (F₂) at elevated temperatures:
2Lu+3F2→2LuF3
Industrial Production Methods: Industrial production of this compound often employs the direct fluorination method due to its efficiency and scalability. The process involves passing fluorine gas over lutetium metal in a high-temperature reactor, ensuring complete conversion to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Dilutetium(3+) tetrafluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds or elemental lutetium.
Substitution: It can participate in substitution reactions where fluorine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as oxygen (O₂) or chlorine (Cl₂) at high temperatures.
Reduction: Reducing agents like hydrogen gas (H₂) or lithium aluminum hydride (LiAlH₄).
Substitution: Ligands such as chloride (Cl⁻) or bromide (Br⁻) in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Higher oxidation state fluorides or oxides.
Reduction: Lower oxidation state fluorides or elemental lutetium.
Substitution: Mixed halides or other lutetium compounds.
Applications De Recherche Scientifique
Dilutetium(3+) tetrafluoride has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lutetium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in targeted radiotherapy due to the radioactive isotopes of lutetium.
Industry: Utilized in the production of specialized optical materials and as a component in high-performance ceramics.
Mécanisme D'action
The mechanism of action of dilutetium(3+) tetrafluoride depends on its application. In radiotherapy, for example, the radioactive isotopes of lutetium emit beta particles that damage cancer cells. The compound targets specific molecular pathways, such as somatostatin receptors, to deliver the therapeutic radiation directly to the tumor cells.
Comparaison Avec Des Composés Similaires
- Lutetium(3+) trifluoride (LuF₃)
- Lutetium(3+) chloride (LuCl₃)
- Lutetium(3+) bromide (LuBr₃)
Comparison: Dilutetium(3+) tetrafluoride is unique due to its specific stoichiometry and the presence of four fluorine atoms. This gives it distinct chemical and physical properties compared to other lutetium halides. For example, it may exhibit different solubility, reactivity, and thermal stability, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Formule moléculaire |
F4Lu2+2 |
|---|---|
Poids moléculaire |
425.927 g/mol |
Nom IUPAC |
lutetium(3+);tetrafluoride |
InChI |
InChI=1S/4FH.2Lu/h4*1H;;/q;;;;2*+3/p-4 |
Clé InChI |
YQBPJLTWDWVBNL-UHFFFAOYSA-J |
SMILES canonique |
[F-].[F-].[F-].[F-].[Lu+3].[Lu+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-{[(2R)-2-(dodeca-4,7,10-trienoyloxy)-3-(hexadecyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12436756.png)
![6-[2-(4-Isopropylphenyl)ethenyl]-2-methylpyridazin-3-one](/img/structure/B12436760.png)


![2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride](/img/structure/B12436771.png)


![(10R,13S,14S)-17-(5,6-dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12436806.png)

![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12436833.png)
![(5R,10R)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B12436838.png)

